N-Ethyl-2-(quinolin-8-yloxy)acetamide
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Overview
Description
N-Ethyl-2-(quinolin-8-yloxy)acetamide is a chemical compound with the molecular formula C13H14N2O2. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(quinolin-8-yloxy)acetamide typically involves the reaction of quinoline derivatives with ethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Quinoline-8-ol, ethylamine, and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(quinolin-8-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield quinoline-8-ol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a suitable catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Quinoline-8-ol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-2-(quinolin-8-yloxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial DNA gyrase, leading to the inhibition of DNA replication and bacterial cell death. In cancer cells, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(quinolin-8-yl)acetamide: Similar structure but with a chlorine atom instead of an ethyl group.
N-(2-(quinolin-8-yloxy)ethyl)acetamide: Similar structure but with different substituents on the ethyl group.
Uniqueness
N-Ethyl-2-(quinolin-8-yloxy)acetamide is unique due to its specific ethyl group substitution, which imparts distinct chemical and biological properties. This compound has shown promising results in preliminary studies for its antimicrobial and anticancer activities, making it a valuable candidate for further research and development .
Properties
CAS No. |
88349-77-3 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
N-ethyl-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C13H14N2O2/c1-2-14-12(16)9-17-11-7-3-5-10-6-4-8-15-13(10)11/h3-8H,2,9H2,1H3,(H,14,16) |
InChI Key |
MHKXLBWTXXECPD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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